molecular formula C13H8BrClO2 B12837260 2-(3-Bromophenoxy)-3-chlorobenzaldehyde

2-(3-Bromophenoxy)-3-chlorobenzaldehyde

Cat. No.: B12837260
M. Wt: 311.56 g/mol
InChI Key: SCSFWLWRZFNXEQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-3-chlorobenzaldehyde is an organic compound that features both bromine and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-3-chlorobenzaldehyde typically involves the reaction of 3-bromophenol with 3-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

2-(3-Bromophenoxy)-3-chlorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-3-chlorobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-3-chlorobenzaldehyde
  • 2-(3-Bromophenoxy)-4-chlorobenzaldehyde
  • 2-(3-Bromophenoxy)-3-fluorobenzaldehyde

Uniqueness

2-(3-Bromophenoxy)-3-chlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C13H8BrClO2

Molecular Weight

311.56 g/mol

IUPAC Name

2-(3-bromophenoxy)-3-chlorobenzaldehyde

InChI

InChI=1S/C13H8BrClO2/c14-10-4-2-5-11(7-10)17-13-9(8-16)3-1-6-12(13)15/h1-8H

InChI Key

SCSFWLWRZFNXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Cl)C=O

Origin of Product

United States

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